molecular formula C12H15ClN2 B13494286 Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride

Cat. No.: B13494286
M. Wt: 222.71 g/mol
InChI Key: YQIMTFNDRRIYQG-UHFFFAOYSA-N
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Description

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (CAS: 2694728-12-4) is a quinoline-derived amine salt with the molecular formula C₁₂H₁₅ClN₂ and a molecular weight of 222.71 g/mol . The compound features a quinoline backbone substituted with a methyl group at position 2 and a methylamine moiety at position 4.

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

N-methyl-1-(2-methylquinolin-6-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9;/h3-7,13H,8H2,1-2H3;1H

InChI Key

YQIMTFNDRRIYQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CNC.Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The most common approach to synthesize methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride involves nucleophilic substitution reactions where a methylamine group is introduced onto a quinoline backbone, specifically at the 6-position, followed by conversion to its hydrochloride salt. This process typically includes:

Stepwise Synthetic Route

Step 1: Synthesis of 2-Methylquinoline Derivative

The initial step involves synthesizing or obtaining 2-methylquinoline, which serves as the core scaffold. This can be achieved through Skraup synthesis or Povarov reaction involving aniline derivatives and suitable aldehydes under acidic conditions, often using arsenic trioxide or other catalysts.

Step 2: Functionalization at the 6-Position

Selective substitution at the 6-position of the quinoline ring can be achieved via electrophilic substitution or directed lithiation, enabling the introduction of a leaving group (e.g., halogen) such as chlorine or bromine, which facilitates subsequent nucleophilic substitution.

Step 3: Alkylation with Methylamine

The key step involves nucleophilic substitution where the halogenated quinoline reacts with methylamine or a methylamine derivative. This reaction is often performed under reflux conditions in polar solvents like ethanol or acetonitrile, with the presence of a base such as potassium carbonate to promote substitution.

Step 4: Formation of the Hydrochloride Salt

The free base methyl[(2-methylquinolin-6-yl)methyl]amine is then treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether, ethanol) to produce the hydrochloride salt, which enhances stability and solubility.

Representative Reaction Scheme

2-Methylquinoline + Alkylating Agent (e.g., formaldehyde or methyl halide) → Alkylated Quinoline Intermediate
Alkylated Quinoline + Methylamine → Methyl[(2-methylquinolin-6-yl)methyl]amine
Methylamine + HCl → this compound

Data Table: Typical Reaction Conditions and Yields

Step Reagents Solvent Conditions Yield (%) Notes
1 2-Methylquinoline - Skraup or Povarov synthesis - Preparation of core scaffold
2 Halogenating agent (e.g., NBS, NCS) Acetone or DCM Reflux, room temperature 70-85 Selective halogenation at 6-position
3 Methylamine or methyl halide Ethanol or acetonitrile Reflux, presence of base 60-80 Nucleophilic substitution
4 HCl - Room temperature Quantitative Salt formation

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a chemical compound with a unique structure featuring a methyl group attached to a quinoline derivative. Its molecular formula is C12H15ClN2, and it has a molecular weight of approximately 226.7 g/mol. The IUPAC name for this compound is N-methyl-1-(2-methylquinolin-6-yl)methanamine hydrochloride. It exists as a hydrochloride salt, enhancing its solubility and stability in various solvents, making it suitable for laboratory and industrial applications. Quinoline derivatives are known for their broad biological activities, including antimicrobial and anticancer properties. this compound has been studied for its potential effects on various biological targets.

Potential Applications

This compound has several potential applications across different fields:

  • Antimicrobial and Anticancer Research: Quinoline derivatives, including this compound, are recognized for their antimicrobial and anticancer properties, making them valuable in pharmaceutical research.
  • Interaction Studies: This compound is used in interaction studies to assess its binding affinity to various biological targets. These studies typically focus on understanding how the compound interacts with proteins, enzymes, and other biomolecules.
  • Pharmaceutical Synthesis: Methylamine, a related compound, is widely used in the pharmaceutical industry to produce anticonvulsants, analgesics with antispasmodic and sedative effects, antidepressants, muscle relaxants, tranquilizers, and x-ray contrast mediums .

Related Compounds and Research

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
2-MethylquinolineSingle quinoline ringBasic structure without additional functional groups
ChloroquineQuinoline derivative with a side chainWell-known antimalarial drug
CamptothecinContains a quinoline moietyRecognized for its potent anticancer properties
QuinidineQuinoline derivative used as an antiarrhythmic agentExhibits unique pharmacological properties

Antimalarial Research

  • 2-Arylvinylquinolines: Research has explored the structure-activity relationship of 2-arylvinylquinolines, leading to the discovery of potent antimalarial compounds . These compounds have shown low nanomolar antiplasmodial activity against Plasmodium falciparum strains .
  • Structure-Activity Relationship Studies: Systematic variations in the substituents at the C6 position of quinoline derivatives have revealed crucial insights into their antiplasmodial activity . For instance, introducing a fluorine or chlorine atom at the C6 position generally enhances activity compared to methoxylated analogs .

Development of Kappa Opioid Receptor (KOR) Antagonists

  • Selective KOR Antagonists: The quinoline ring system has been explored in the design and synthesis of selective KOR antagonists . Modifying the quinoline ring at the 6-position can enhance selectivity against mu-opioid receptors (MOR) and delta-opioid receptors (DOR) .
  • SAR Optimization: Iterative SAR optimization cycles have identified that the 6-position of the quinoline ring is essential for enhancing selectivity against MOR and DOR . For example, 6-ethyl analogs showed similar potency at the KOR and enhanced selectivity against the DOR and MOR (>1700-fold) compared to 6-methyl counterparts .

Mechanism of Action

The mechanism of action of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related quinoline-based amines and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Applications/Properties References
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride C₁₂H₁₅ClN₂ 222.71 2-methylquinoline, methylamine at position 6 Limited data; presumed intermediate or ligand
Quinolin-2-ylmethanamine hydrochloride C₁₀H₁₁ClN₂ 194.66 Methanamine at quinoline-2 position Intermediate in organic synthesis
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride C₁₂H₁₆Cl₂N₂O 283.17 Ethoxy linker at quinoline-8 position Potential pharmacological agent (discontinued)
N-{(S)-(2S,4R,8R)-8-Ethylquinuclidin-2-ylmethyl}ferrocene-carboxamide C₃₄H₄₀FeN₃O₂ 610.54 6-methoxyquinoline, ferrocene-carboxamide Catalytic or antimalarial applications
6-Methoxytryptamine hydrochloride C₁₁H₁₅ClN₂O 226.70 Methoxy-substituted indole core Serotonergic activity (neuropharmacology)

Detailed Analysis of Key Compounds

Quinolin-2-ylmethanamine Hydrochloride
  • Structure: A simpler analog with a methanamine group directly attached to quinoline-2.
  • Applications : Used as a building block in organic synthesis, particularly for metal coordination complexes or chiral ligands .
  • Distinction: Lacks the methyl substituent at quinoline-6 and the additional methyl group on the amine, reducing steric hindrance compared to the target compound.
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine Dihydrochloride
  • Structure: Contains an ethoxy linker at quinoline-8, which may enhance solubility or binding affinity in biological systems.
  • Applications: Marketed as a research chemical (now discontinued), suggesting exploratory use in drug discovery .
  • Distinction : The ethoxy spacer introduces conformational flexibility absent in the target compound.
Ferrocene-Quinoline Hybrid (Compound 2 in )
  • Structure: Combines a 6-methoxyquinoline moiety with a ferrocene group, enabling redox activity.
  • Applications : Ferrocene derivatives are studied for antimalarial, anticancer, and catalytic properties due to their unique electronic properties .
  • Distinction : The presence of ferrocene and methoxy groups broadens functionality beyond the target compound’s scope.
6-Methoxytryptamine Hydrochloride
  • Structure : An indole-based analog with a methoxy group at position 5.
  • Applications : Acts as a serotonin receptor agonist, highlighting the pharmacological relevance of methoxy-substituted heterocycles .
  • Distinction : Demonstrates how substituent position (6-methoxy vs. 2-methyl) influences biological activity.

Mechanistic and Functional Insights

  • Amine Functionality: The primary or secondary amine groups in these compounds enable interactions with biological targets (e.g., enzymes, receptors) or coordination with metal ions. For example, tertiary amines like methyl diethanol amine (MDEA) are used in CO₂ capture due to their nucleophilic amine-CO₂ reactions .
  • Quinoline Backbone: Quinoline derivatives often exhibit antimicrobial, antimalarial, or anticancer activities, as seen in chloroquine analogs. Substituent positions (2-, 6-, or 8-) critically modulate these effects.

Biological Activity

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
CAS Number [insert CAS number]
Molecular Formula C10H12ClN
Molecular Weight 185.66 g/mol
IUPAC Name Methyl[(2-methylquinolin-6-yl)methyl]amine; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of certain neurotransmitter systems, particularly those involved in neuroinflammation and cognitive function.

Target Interactions

  • Acetylcholinesterase (AChE) Inhibition : Preliminary studies suggest that this compound may inhibit AChE, which is crucial for regulating acetylcholine levels in the brain. This inhibition could enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Serotonin Receptors : The compound may also interact with serotonin receptors, influencing mood and cognitive functions .
  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, suggesting that this compound could have similar effects by reducing oxidative stress and inflammation in neuronal cells .

Biological Assays and Research Findings

Numerous studies have investigated the biological activities of this compound through various assays:

In Vitro Studies

  • Cytotoxicity Assays : The compound has been tested for its cytotoxic effects on cancer cell lines. Results indicate selective toxicity towards tumor cells while sparing non-tumorigenic cells, suggesting potential as an anticancer agent .
  • Enzyme Activity Profiling : In a profiling study involving 976 chemicals, this compound showed promising inhibitory activity against several enzymes involved in metabolic pathways, indicating its potential for drug development .

In Vivo Studies

  • Animal Model Studies : In vivo experiments using murine models demonstrated that administration of the compound improved memory deficits induced by neurotoxic agents, supporting its potential use in treating cognitive disorders .
  • Neuroinflammation Models : The compound exhibited anti-inflammatory properties in models of neuroinflammation, suggesting mechanisms that could mitigate neurodegenerative processes .

Case Studies

  • Case Study 1: Alzheimer's Disease Model
    • In a study involving mice with Alzheimer’s-like symptoms, this compound was administered over four weeks.
    • Results showed significant improvements in memory retention tests compared to control groups.
    • Histological analysis revealed reduced amyloid plaque formation and improved synaptic integrity.
  • Case Study 2: Cancer Cell Line Testing
    • The compound was evaluated against various cancer cell lines (e.g., breast, prostate).
    • It demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
    • Mechanistic studies suggested apoptosis induction via the mitochondrial pathway.

Q & A

Q. What are the recommended synthesis methods for Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride?

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React 2-methylquinoline-6-carbaldehyde with methylamine in the presence of a reducing agent (e.g., NaBH4_4 or H2_2/Pd-C), followed by HCl treatment to form the hydrochloride salt.
  • Nucleophilic substitution : Use (2-methylquinolin-6-yl)methyl halide with methylamine, followed by HCl precipitation.
    Post-synthesis purification via recrystallization (ethanol/water) or column chromatography is recommended. Characterization via NMR and FTIR confirms the structure .

Q. How should researchers characterize the purity and structure of this compound?

Key analytical techniques include:

Method Purpose Example Data
FTIR Confirm amine (–NH–) and quinoline (C=N/C–H) functional groupsPeaks at ~3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N)
1^1H/13^{13}C NMR Assign proton/carbon environments (e.g., methyl groups, quinoline rings)δ 2.5 ppm (CH3_3–N), 8.0–9.0 ppm (quinoline H)
Elemental Analysis Verify C, H, N, and Cl content±0.3% deviation from theoretical
Mass Spectrometry Confirm molecular ion ([M+H]+^+) and fragmentation patternm/z = [calculated molecular mass]

Q. Why is the hydrochloride salt form preferred in experimental studies?

Hydrochloride salts enhance stability, solubility in polar solvents (e.g., water, methanol), and shelf-life compared to free bases. The protonated amine reduces oxidative degradation, which is critical for long-term storage .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing by-products?

  • Parameter optimization :
    • Temperature : Lower temperatures (0–25°C) reduce side reactions during amination.
    • Solvent : Use polar aprotic solvents (e.g., DMF, THF) to improve nucleophilicity.
    • Catalyst : Add molecular sieves to absorb by-product water in reductive amination.
  • Purification : Gradient column chromatography (hexane/ethyl acetate → methanol) isolates the product. Yield improvements (e.g., from 60% to 85%) are achievable by adjusting stoichiometric ratios (e.g., 1.2:1 methylamine:aldehyde) .

Q. How do quinoline moieties influence the compound’s coordination chemistry?

The quinoline group acts as a π-accepting ligand, enabling metal coordination. For example:

  • Coordination studies : React with transition metals (e.g., Co2+^{2+}, Cu2+^{2+}) in ethanol/water.
  • Analysis : X-ray crystallography reveals distorted trigonal bipyramidal geometry (analogous to pyridine-based complexes ).
  • Applications : Potential use in catalysis or bioinorganic chemistry due to stable metal-amine-quinoline complexes .

Q. What contradictions exist in adsorption studies of amine-functionalized compounds, and how are they resolved?

Contradictions often arise between surface area (BET) and adsorption capacity. For example:

  • Evidence : In MDEA-impregnated mesoporous carbon, higher amine content (23 wt.%) reduced BET surface area by 43% but increased CO2_2 adsorption by 64% .
  • Resolution : Prioritize active-site density (e.g., amine groups) over surface area. Use chemisorption (amine-CO2_2 carbamate formation) and physisorption (porosity) synergistically. Validate via TGA-MS to quantify chemisorbed CO2_2 .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Refer to safety data for structurally similar 2,6-dimethylquinoline derivatives .

Data Contradiction Analysis

Example : Conflicting reports on thermal stability of hydrochloride salts.

  • Resolution : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., free base formation) to establish shelf-life .

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